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Compound of Interest

Compound Name: Evobrutinib

Cat. No.: B607390

Evobrutinib Preclinical Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug
development professionals encountering or aiming to proactively monitor for evobrutinib-
induced liver enzyme elevation in animal studies.

Frequently Asked Questions (FAQSs)

Q1: What is evobrutinib and what is its mechanism of action?

Al: Evobrutinib is an oral, highly selective, covalent inhibitor of Bruton's tyrosine kinase
(BTK).[1][2] BTK is a key enzyme in the signaling pathways of various immune cells, including
B lymphocytes and macrophages.[3] By inhibiting BTK, evobrutinib is designed to modulate B
cell responses, such as proliferation and the release of antibodies and cytokines, without
directly affecting T cells.[3] It is under investigation for the treatment of autoimmune diseases
like multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus
(SLE).[1][3]

Q2: Has liver enzyme elevation been observed with evobrutinib in clinical trials?

A2: Yes, increases in liver enzymes, such as alanine aminotransferase (ALT) and aspartate
aminotransferase (AST), have been reported as a common treatment-related adverse event in
Phase Il and Phase 1l clinical trials of evobrutinib for MS.[3][4] These elevations were typically
asymptomatic and reversible upon discontinuation of the drug.[4]
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Q3: What is the regulatory status regarding evobrutinib and liver injury?

A3: In April 2023, the U.S. Food and Drug Administration (FDA) placed a partial clinical hold on
the evobrutinib clinical trials for new patient enrollment and for patients who had been on the
drug for less than 70 days.[5][6] This decision was based on two reported cases of laboratory
values suggesting drug-induced liver injury.[5][7] Both patients were asymptomatic and their
liver enzymes normalized after stopping the treatment.[5][7]

Q4: Is liver enzyme elevation a known class effect of BTK inhibitors?

A4: The evidence suggests that drug-induced liver injury may be a class-wide concern for BTK
inhibitors.[5][7] Similar issues with liver enzyme elevation have led to clinical holds for other
BTK inhibitors in development.[7] However, some newer BTK inhibitors have not shown signs
of liver toxicity in early trials, suggesting it may be related to the specific molecule rather than
the BTK target itself.[8]

Q5: What are the potential mechanisms of BTK inhibitor-induced liver injury?

A5: The exact mechanisms are not fully understood, but several possibilities have been
proposed for tyrosine kinase inhibitors in general. These include immunoallergic reactions,
variations in cytochrome P450 (CYP) enzyme metabolism leading to the formation of reactive
metabolites, and direct off-target effects on hepatocytes.[9][10] Zanubrutinib, another BTK
inhibitor, is metabolized primarily by CYP3A4, and interference with this pathway could be a
factor.[10]

Troubleshooting Guide for Elevated Liver Enzymes
in Animal Studies

If you observe an unexpected elevation in liver enzymes (e.g., ALT, AST) in animals treated
with evobrutinib, follow this structured approach to investigate the finding.

Immediate Steps

o Confirm the Finding: Repeat the serum biochemistry analysis on the affected animals and a
subset of controls to rule out analytical error.
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 Clinical Observation: Closely monitor the animals for any clinical signs of distress, such as
weight loss, changes in appetite, or altered behavior.

» Dose De-escalation or Interruption: Consider a dose de-escalation or temporary interruption
of dosing in a satellite group of animals to determine if the enzyme elevations are dose-
dependent and reversible.

Investigative Workflow

Caption: Troubleshooting workflow for investigating elevated liver enzymes.

Experimental Protocols

Note: Since specific preclinical toxicology data for evobrutinib-induced liver injury is not
publicly available, the following are generalized protocols for assessing drug-induced liver
injury (DILI) in rodents. These should be adapted for your specific study design.

Protocol 1: Monitoring Serum Biomarkers of Liver Injury

¢ Objective: To quantify changes in serum levels of key liver enzymes.
e Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.[11]
e Procedure:

o Collect blood samples at baseline and at selected time points during the study (e.g., 24
hours, 7 days, 14 days, and at termination).

o Blood should be collected via appropriate methods (e.g., tail vein, saphenous vein, or
terminal cardiac puncture).

o Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10
minutes at 4°C to separate serum.

o Analyze serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase
(AST), Alkaline Phosphatase (ALP), and Total Bilirubin using a certified veterinary clinical
chemistry analyzer.
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o Data Analysis: Compare the mean enzyme levels of the evobrutinib-treated groups to the
vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's
test).

Protocol 2: Liver Histopathology

» Objective: To assess morphological changes in the liver tissue.

e Procedure:
o At the end of the study, euthanize animals and perform a necropsy.
o Collect the entire liver and record its weight.

o Fix a section of the liver (e.g., the left lateral lobe) in 10% neutral buffered formalin for at
least 24 hours.

o Process the fixed tissue, embed in paraffin, and section at 5 pum.
o Stain sections with Hematoxylin and Eosin (H&E).

o A board-certified veterinary pathologist should examine the slides for signs of liver injury,
such as necrosis, inflammation, steatosis, and cholestasis.

Protocol 3: Assessment of Oxidative Stress

e Objective: To measure markers of oxidative stress in liver tissue, a potential mechanism of
DILI.

e Procedure:

o At necropsy, collect a section of the liver and snap-freeze it in liquid nitrogen. Store at
-80°C until analysis.

o Prepare a liver homogenate from the frozen tissue.

o Measure lipid peroxidation by quantifying Thiobarbituric Acid Reactive Substances
(TBARS).[12]
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o Determine the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and
Catalase (CAT).[12]

o Measure the levels of reduced glutathione (GSH).

o Data Analysis: Compare the levels of these markers between treated and control groups.

Quantitative Data Summary

The following tables summarize clinical data on liver enzyme elevation with evobrutinib and

preclinical data from a study on a different BTK inhibitor (acalabrutinib) in a mouse model of

liver injury, as specific evobrutinib animal toxicology data is not publicly available.

Table 1: Clinical Observations of Liver Enzyme Elevation with Evobrutinib

Indication Dosing Observation Reversibility Source
Increased ALT
was one of the
. most common .
Multiple Asymptomatic
. 75 mg BID treatment- . [31[4]
Sclerosis and reversible.
related
adverse
events.
Two cases of
] laboratory values ]
Multiple ] Normalized after
] N/A suggestive of ] ) ]
Sclerosis discontinuation.

drug-induced

liver injury.

| RA, SLE, MS | Various | Higher rate of ALT and AST elevations compared to placebo. |

Typically asymptomatic and reversible on withdrawal. |[1] |

Table 2: Representative Preclinical Data (Acalabrutinib in LPS/D-GalN-induced Liver Injury in

Mice)
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Liver Necrosis

Treatment Group Serum ALT (U/L) Serum AST (UIL)
Score
Control Low Low 0
LPS/D-GalN Significantly Increased  Significantly Increased  High
LPS/D-GalN +
o Significantly Reduced Significantly Reduced
Acalabrutinib (6 Reduced
vs. LPS/D-GalN vs. LPS/D-GalN
mg/kg)
LPS/D-GalN + o o
o Significantly Reduced Significantly Reduced
Acalabrutinib (12 Reduced
vs. LPS/D-GalN vs. LPS/D-GalN
mg/kg)

Data is illustrative based on findings reported for acalabrutinib.[13]
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Caption: Evobrutinib's mechanism of action via BTK inhibition.
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Caption: A hypothesized pathway for evobrutinib-induced liver injury.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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